Cas no 21691-50-9 (tert-butyl (2S)-2-aminopropanoate)

Tert-butyl (2S)-2-aminopropanoate is a chiral ester derivative of alanine, commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its tert-butyl ester group enhances stability and solubility, facilitating handling in various reaction conditions. The (S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and peptide modifications. This compound is particularly useful in protecting amine functionalities during multi-step syntheses while maintaining compatibility with common reagents. Its high purity and well-defined stereochemistry make it a reliable building block for the preparation of bioactive molecules, including APIs and fine chemicals. Proper storage under inert conditions is recommended to preserve its integrity.
tert-butyl (2S)-2-aminopropanoate structure
21691-50-9 structure
Product Name:tert-butyl (2S)-2-aminopropanoate
CAS No:21691-50-9
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD00270591
CID:268355
PubChem ID:89016
Update Time:2025-11-02

tert-butyl (2S)-2-aminopropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl L-alaninate
    • L-Alanine tert-butyl ester
    • L-Alanine,1,1-dimethylethyl ester
    • D97549
    • AS-75963
    • alanine t-butyl ester
    • TZHVYFBSLOMRCU-YFKPBYRVSA-N
    • CHEMBL1221419
    • L-ALANINE t-BUTYL ESTER
    • alanine, tert-butyl ester
    • (S)-alanin tert-butyl ester
    • (S)-tert-Butyl2-aminopropanoate
    • (S)-L-alanine tert-butyl ester
    • H-Ala-OC(CH3)3
    • (S)-alanine, t-butyl ester
    • L-Ala-OtBu
    • (S)-tert-Butyl 2-aminopropanoate
    • DTXSID20176074
    • L-Alanine tert-butylester
    • NS00026939
    • SCHEMBL3297
    • (L)-alanine-t-butyl ester
    • (S)alanine, t-butyl ester
    • AKOS010367578
    • L-alanine 1,1 -dimethylethyl ester
    • tert-butyl (2S)-2-aminopropanoate
    • EN300-148423
    • L-Ala-OBut
    • 21691-50-9
    • CS-0169316
    • L-alanine-t-butyl ester
    • A919464
    • MFCD00270591
    • EINECS 244-532-3
    • L-alanine 1,1-dimethylethyl ester
    • L-Alanine, 1,1-dimethylethyl ester, hydrochloride
    • ALBB-028292
    • MDL: MFCD00270591
    • Inchi: 1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1
    • InChI Key: TZHVYFBSLOMRCU-YFKPBYRVSA-N
    • SMILES: O(C([C@H](C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 145.11035
  • Monoisotopic Mass: 145.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 0.6

Experimental Properties

  • Density: 0.957
  • Boiling Point: 163.1°C at 760 mmHg
  • Flash Point: 37°C
  • Refractive Index: 1.436
  • PSA: 52.32

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tert-butyl (2S)-2-aminopropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:21691-50-9)tert-butyl (2S)-2-aminopropanoate
Order Number:A919464
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):680.0/194.0
Email:sales@amadischem.com

Additional information on tert-butyl (2S)-2-aminopropanoate

Comprehensive Guide to tert-butyl (2S)-2-aminopropanoate (CAS No. 21691-50-9): Properties, Applications, and Market Insights

tert-butyl (2S)-2-aminopropanoate (CAS No. 21691-50-9) is a chiral ester derivative of alanine, widely recognized for its role in pharmaceutical synthesis and specialty chemical applications. This compound, often referred to as (S)-tert-butyl 2-aminopropanoate, is a key intermediate in the production of enantiomerically pure drugs, particularly in the fields of peptide synthesis and asymmetric catalysis. Its unique structural features, including the tert-butyl ester protecting group and the (S)-configuration at the alpha carbon, make it invaluable for controlled chemical transformations.

The growing demand for chiral building blocks in drug development has positioned tert-butyl (2S)-2-aminopropanoate as a compound of significant interest. Researchers and manufacturers frequently search for "CAS 21691-50-9 suppliers," "(S)-tert-butyl alanine ester uses," and "chiral amino acid derivatives," reflecting its commercial and scientific relevance. Recent trends in green chemistry have also spurred investigations into more sustainable production methods for this compound, aligning with global efforts to reduce synthetic waste.

From a chemical perspective, tert-butyl (2S)-2-aminopropanoate exhibits several notable characteristics. The tert-butyl group provides steric hindrance that protects the ester functionality during reactions, while the free amino group allows for further derivatization. This balance between protection and reactivity makes it particularly useful in multi-step syntheses, where selective transformations are required. Analytical techniques such as HPLC and chiral chromatography are typically employed to verify the enantiomeric purity of this compound, which is crucial for pharmaceutical applications.

In pharmaceutical applications, tert-butyl (2S)-2-aminopropanoate serves as a precursor to various active pharmaceutical ingredients (APIs). It is frequently employed in the synthesis of peptidomimetics and small molecule drugs targeting neurological and metabolic disorders. The compound's stability under various conditions makes it suitable for solid-phase peptide synthesis (SPPS), a technique growing in popularity due to its efficiency in producing therapeutic peptides. Recent publications have highlighted its use in developing COVID-19 protease inhibitors, demonstrating its relevance in addressing current health challenges.

The market for tert-butyl (2S)-2-aminopropanoate has shown steady growth, driven by increasing R&D investments in precision medicine and targeted therapies. Industry reports indicate particular demand from contract research organizations (CROs) and generic drug manufacturers. Price fluctuations are often linked to the availability of chiral starting materials and changes in regulatory requirements for pharmaceutical intermediates. Many buyers search for "tert-butyl (2S)-2-aminopropanoate price trends" and "GMP-grade CAS 21691-50-9" to inform their procurement strategies.

Quality control is paramount when working with tert-butyl (2S)-2-aminopropanoate. Reputable suppliers typically provide comprehensive analytical data, including NMR spectra, mass spectrometry results, and certificates of analysis. The compound is generally stable when stored under anhydrous conditions at low temperatures, though some users report gradual racemization under prolonged exposure to moisture. These stability considerations are particularly important for researchers investigating "long-term storage of chiral esters" or "preventing racemization in amino acid derivatives."

Recent scientific literature has explored innovative applications of tert-butyl (2S)-2-aminopropanoate beyond traditional pharmaceutical uses. Some studies have investigated its potential as a ligand in asymmetric catalysis, while others have examined its incorporation into functional materials. The compound's versatility continues to attract attention from both academic and industrial researchers, as evidenced by increasing patent activity related to "novel uses of tert-butyl amino acid esters" and "improved synthesis of 21691-50-9."

For laboratories considering tert-butyl (2S)-2-aminopropanoate for their research, several practical considerations should be noted. The compound is typically handled under standard laboratory conditions, with no special precautions beyond those required for most amino acid derivatives. However, users should be aware of its hygroscopic nature and take appropriate measures to prevent moisture absorption. Common solvents for this compound include dichloromethane, tetrahydrofuran, and ethyl acetate, depending on the specific application.

Looking ahead, the future of tert-butyl (2S)-2-aminopropanoate appears promising, with emerging applications in bioconjugation chemistry and drug delivery systems. The compound's compatibility with various click chemistry approaches makes it particularly valuable for modern drug discovery platforms. As the pharmaceutical industry continues to emphasize chiral purity and structural diversity, intermediates like CAS 21691-50-9 will likely remain essential tools for synthetic chemists worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21691-50-9)tert-butyl (2S)-2-aminopropanoate
A919464
Purity:99%/99%
Quantity:25g/5g
Price ($):680.0/194.0
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